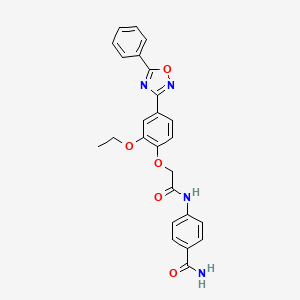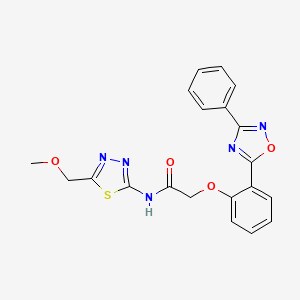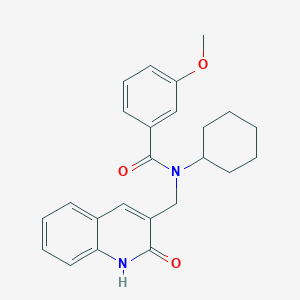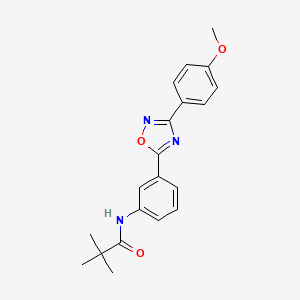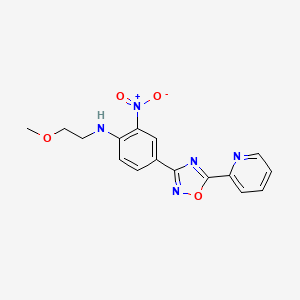
2-(N-methyl4-methylbenzenesulfonamido)-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-methyl4-methylbenzenesulfonamido)-N-(3-nitrophenyl)acetamide, also known as Methylthiazole sulfonamide (MTS), is a chemical compound that has been widely used in scientific research due to its unique properties. MTS is a sulfonamide derivative that contains both a thiazole ring and a nitrophenyl group. It has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
MTS is a potent inhibitor of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can have various physiological effects.
Biochemical and Physiological Effects
MTS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells by inducing apoptosis. Additionally, MTS has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MTS has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MTS has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for investigating the role of these enzymes in various physiological processes. Additionally, MTS is easy to synthesize, and its purity can be easily determined using standard analytical techniques.
However, there are some limitations to the use of MTS in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, MTS has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on MTS. One potential direction is the development of novel sulfonamide-based drugs for the treatment of various diseases. Additionally, further research is needed to investigate the potential role of MTS in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the use of MTS in combination with other drugs may have synergistic effects, which could lead to the development of more effective therapies.
Méthodes De Synthèse
MTS can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-methyl-4-methylbenzenesulfonamide with 3-nitrobenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields MTS as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
MTS has been extensively used in scientific research due to its unique properties. It has been used as a probe to investigate the role of sulfonamides in enzyme inhibition. MTS has also been used to study the binding affinity of sulfonamides to carbonic anhydrase enzymes. Additionally, MTS has been used in the development of novel sulfonamide-based drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13-6-8-16(9-7-13)25(23,24)20(2)12-17(22)19-18-11-14-4-3-5-15(21)10-14/h3-11,21H,12H2,1-2H3,(H,19,22)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMGPOJUCINICN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C\C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

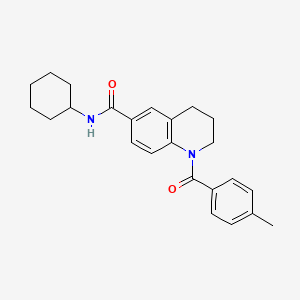
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)


